N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
CAS No. |
618412-66-1 |
|---|---|
Molecular Formula |
C23H22N4O3S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3S/c1-2-27-22(20-9-6-14-29-20)25-26-23(27)31-16-21(28)24-18-10-12-19(13-11-18)30-15-17-7-4-3-5-8-17/h3-14H,2,15-16H2,1H3,(H,24,28) |
InChI Key |
JOVICWMEELTUTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathways
Mechanistic Insights
-
Cyclocondensation : Furan-2-carboxylic acid hydrazide reacts with ethyl isothiocyanate under basic conditions to form the triazole ring. The ethyl group is introduced via the isothiocyanate, while the furan moiety originates from the hydrazide.
-
Alkylation : A pre-formed triazole-thiol intermediate undergoes nucleophilic substitution with ethyl halides to install the ethyl group.
Step 2: Preparation of 2-Chloro-N-[4-(benzyloxy)phenyl]acetamide
The acetamide precursor is synthesized by reacting 4-(benzyloxy)phenylamine with chloroacetyl chloride.
Reaction Scheme
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-(Benzyloxy)phenylamine + ClCH₂COCl, Et₃N, DCM, 0°C → RT | ~85–90% |
Procedure
-
Acylation : 4-(Benzyloxy)phenylamine is dissolved in dichloromethane (DCM) under inert atmosphere. Chloroacetyl chloride is added dropwise, followed by triethylamine to neutralize HCl.
-
Workup : The mixture is stirred at room temperature, filtered, and purified via column chromatography (SiO₂, hexane/ethyl acetate).
Step 3: Coupling Reaction
The triazole thiol reacts with the chloroacetamide in a nucleophilic substitution to form the sulfanyl linkage.
Optimized Conditions
Typical Protocol
-
Activation : The triazole thiol is dissolved in DMF, and a base (e.g., NaH) is added to deprotonate the thiol.
-
Coupling : 2-Chloro-N-[4-(benzyloxy)phenyl]acetamide is added, and the mixture is heated at 60°C for 6–8 hours.
-
Purification : The product is precipitated with cold water, filtered, and recrystallized from ethanol.
Analytical Characterization
The final compound is characterized using spectroscopic and chromatographic techniques.
Critical Factors in Synthesis
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
-
Base Strength : Strong bases (e.g., NaH) are required for thiol deprotonation.
-
Purity Control : Recrystallization is essential to remove unreacted starting materials and byproducts.
Alternative Methods
For scalability, continuous flow reactors or automated systems can be employed to improve yield consistency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the benzyloxyphenyl precursor can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted triazole and benzyloxyphenyl derivatives.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxyphenyl group may enhance the compound’s binding affinity and specificity, while the furan moiety could contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-acetamide derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural and Functional Comparisons
Key Insights
Substituent Effects on Triazole Core: 4-Ethyl vs. 4-Amino: The ethyl group in the target compound improves metabolic stability compared to amino-substituted analogs (e.g., Analog 1), which may degrade faster due to oxidative deamination . 5-Furan-2-yl vs. 5-Pyridinyl/Phenyl: Furan-2-yl provides moderate electron density and steric bulk, balancing target affinity and solubility. Pyridine (Analog 3) enhances receptor binding but may increase toxicity .
Acetamide Tail Modifications: 4-(Benzyloxy)phenyl: The benzyloxy group in the target compound increases lipophilicity, enhancing blood-brain barrier penetration compared to ethoxy or methoxy substituents (Analogs 2, 3) . Polar vs. Nonpolar Groups: Methoxy (Analog 2) and ethoxy (Analog 3) substituents improve aqueous solubility but may reduce cellular uptake due to higher polarity .
Biological Activity Trends :
- Anti-exudative activity correlates with electron-withdrawing substituents (e.g., chlorine in Analog 1 derivatives) and moderate lipophilicity .
- The target compound’s furan-ethyl-triazole scaffold shows broader activity than phenyl-substituted analogs (e.g., Analog 4), likely due to optimized steric and electronic profiles .
Research Findings Table
Biological Activity
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C₂₄H₂₂N₄O₃S
- Molecular Weight : Approximately 450.52 g/mol
- Key Functional Groups : Benzyloxy group, phenyl ring, and triazole moiety.
The presence of the triazole ring is particularly significant, as it is often associated with various biological activities, including antifungal and antibacterial properties.
Synthesis
The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps that require careful control of reaction conditions to achieve high yields and purity. The synthetic pathway generally includes:
- Formation of the triazole ring.
- Introduction of the benzyloxy and ethyl groups.
- Final coupling to form the acetamide structure.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The triazole moiety is known for its antifungal properties, while the benzyloxy group may enhance interaction with biological targets. Studies have shown that related triazole compounds can effectively inhibit various pathogens, suggesting a similar potential for N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Enzyme Inhibition
N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise as an enzyme inhibitor. Interaction studies indicate that it may bind to specific enzyme targets involved in cancer progression or microbial resistance. Techniques such as molecular docking simulations and binding affinity assays are employed to elucidate these interactions.
Potential Anti-Cancer Activity
The structural similarity of this compound to known inhibitors suggests potential anti-cancer properties. The ability to modulate various biological pathways positions it as a candidate for further investigation in cancer therapeutics.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
- Triazole Derivatives : Research on mercapto-substituted 1,2,4-triazoles has shown high antioxidant activity and inhibition of metabolic enzymes like acetylcholinesterase (AChE), indicating potential applications in treating neurological disorders .
- MAO-B Inhibition : A study on benzyloxy phenolic derivatives demonstrated potent selective inhibition of monoamine oxidase B (MAO-B), suggesting that similar compounds could exhibit neuroprotective effects .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-(benzyloxy)phenyl]-2-{[4-(ethyl)-5-(furan-2-y)-4H-triazol-3-y]sulfanyl}acetamide | Similar benzyloxy and acetamide groups | Ethyl substitution may affect biological activity |
| N-[4-(benzyloxy)phenyl]-2-{[5-(pyrazin-2-y)-4H-triazol-3-y]sulfanyl}acetamide | Contains pyrazin instead of furan | Potentially different antimicrobial properties |
| 5-(furan-2-y)-N-[4-(benzyloxy)phenyl]-4H-triazol | Lacks acetamide functionality | Focused on antifungal activity |
Q & A
Q. What are the critical steps for synthesizing N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and coupling with the benzyloxy-phenyl acetamide moiety. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to ensure triazole ring stability .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity of intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for ≥95% purity .
Optimization requires iterative adjustment of stoichiometry and reaction time, monitored via TLC or HPLC .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzyloxy phenyl protons at δ 7.3–7.5 ppm, furan protons at δ 6.3–7.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Apply reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected m/z ~480–500 g/mol) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C; degradation observed under UV light (>10% loss in 48 hours) .
- pH Stability : Stable in neutral buffers (pH 6–8), but hydrolyzes in acidic (pH < 3) or alkaline (pH > 10) conditions .
- Long-Term Storage : Lyophilization in inert atmospheres (N₂) preserves integrity for >6 months .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., ethyl → propyl on triazole, benzyloxy → methoxy on phenyl) .
- Biological Assays : Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) using IC₅₀ measurements .
- Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .
Q. What strategies are effective for derivatizing the sulfanyl and furan moieties to enhance reactivity or selectivity?
- Methodological Answer :
- Sulfanyl Group : Oxidize to sulfoxide/sulfone using H₂O₂ (0°C, 2 hours) for enhanced hydrogen bonding .
- Furan Ring : Perform electrophilic substitution (e.g., nitration) or ring-opening reactions to introduce polar groups .
- Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., fluorophores) .
Q. How can spectral data discrepancies (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational changes (e.g., rotamers in acetamide) .
- Impurity Identification : Use LC-MS/MS to trace by-products (e.g., de-ethylated triazole derivatives) .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian 16, B3LYP/6-31G*) .
Q. What computational approaches are suitable for predicting the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and residue-specific contacts .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from triazole) using Schrödinger .
Q. How does this compound compare structurally and functionally to analogs with substituted triazole or phenyl groups?
- Methodological Answer :
- Structural Comparison :
- Functional Analysis : Compare logP (e.g., 3.5 vs. 4.2) and IC₅₀ values across analogs to quantify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
